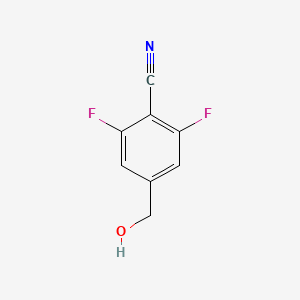

2,6-Difluoro-4-(hydroxymethyl)benzonitrile

Description

BenchChem offers high-quality 2,6-Difluoro-4-(hydroxymethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-4-(hydroxymethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-4-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-7-1-5(4-12)2-8(10)6(7)3-11/h1-2,12H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFKNUJLXOQZEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901266082 | |

| Record name | 2,6-Difluoro-4-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901266082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433939-89-0 | |

| Record name | 2,6-Difluoro-4-(hydroxymethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433939-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-4-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901266082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Cyano-3,5-difluorobenzyl alcohol chemical structure and molecular weight

Executive Summary

In contemporary drug discovery and agrochemical development, fluorinated building blocks are indispensable for modulating lipophilicity, metabolic stability, and target binding affinity. 4-Cyano-3,5-difluorobenzyl alcohol (also systematically named 2,6-difluoro-4-(hydroxymethyl)benzonitrile) is a highly versatile bifunctional intermediate[1]. Featuring a strongly electron-withdrawing fluorinated nitrile core paired with a reactive benzylic alcohol, this compound serves as a critical linchpin for synthesizing complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural reactivity, and a field-proven, chemoselective synthetic workflow.

Physicochemical Profiling & Structural Analysis

Accurate structural characterization is the foundation of reproducible synthetic chemistry. The table below summarizes the core quantitative and structural data for 4-Cyano-3,5-difluorobenzyl alcohol[1].

| Parameter | Value |

| Chemical Name | 4-Cyano-3,5-difluorobenzyl alcohol |

| IUPAC Name | 2,6-Difluoro-4-(hydroxymethyl)benzonitrile |

| CAS Number | 433939-89-0 |

| Molecular Formula | C8H5F2NO |

| Molecular Weight | 169.13 g/mol |

| SMILES Code | FC1=C(C#N)C(F)=CC(CO)=C1 |

Mechanistic Insights: The Role of the Fluorinated Core

The strategic placement of two fluorine atoms ortho to the nitrile group exerts a profound inductive electron-withdrawing effect across the aromatic system.

-

Metabolic Shielding: The strong C–F bonds block cytochrome P450-mediated oxidative metabolism at the 3- and 5-positions, a common liability in unfluorinated benzonitriles.

-

Nitrile Activation: The electron-deficient nature of the ring increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack during the synthesis of tetrazoles (bioisosteres for carboxylic acids) or amidines.

-

Benzylic Functionalization: The primary hydroxyl group provides a reliable synthetic handle. It can be readily oxidized to an aldehyde, etherified, or converted into a potent alkylating agent (e.g., via bromination to yield 4-(bromomethyl)-2,6-difluorobenzonitrile)[2].

Fig 1: Functional group reactivity and structural profiling of the fluorinated core.

Chemoselective Synthetic Workflow

A common challenge in synthesizing 4-Cyano-3,5-difluorobenzyl alcohol from its ester precursor (methyl 4-cyano-3,5-difluorobenzoate) is achieving the reduction of the ester to the alcohol without inadvertently reducing the sensitive nitrile group. Standard reagents like Lithium Aluminum Hydride (

The Solution:

-

Causality of the Reagent: Sodium borohydride (

) alone is generally too mild to reduce esters. However, the addition of anhydrous Calcium Chloride (

Fig 2: Chemoselective synthetic workflow for 4-Cyano-3,5-difluorobenzyl alcohol.

Step-by-Step Experimental Protocol

The following protocol outlines a self-validating system for the chemoselective reduction of methyl 4-cyano-3,5-difluorobenzoate.

Reagents Required:

-

Methyl 4-cyano-3,5-difluorobenzoate (1.0 eq)

-

Sodium Borohydride (

, 3.0 eq) -

Anhydrous Calcium Chloride (

, 1.5 eq) -

Anhydrous THF / Absolute Ethanol (1:2 ratio, 0.2 M)

Step 1: System Activation

-

Charge an oven-dried, argon-purged round-bottom flask with methyl 4-cyano-3,5-difluorobenzoate and the THF/EtOH solvent mixture.

-

Add anhydrous

(1.5 eq) in one portion. Stir the suspension at room temperature for 15 minutes.

-

Causality: This incubation period is critical to allow the

ions to fully coordinate with the ester carbonyl, priming it for reduction[3].

Step 2: Hydride Addition

-

Cool the reaction vessel to 0 °C using an ice-water bath.

-

Add

(3.0 eq) portion-wise over 10 minutes.

-

Causality: Portion-wise addition controls the exothermic release of hydrogen gas and prevents localized heating, which could compromise chemoselectivity.

Step 3: Reaction Progression & Validation

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 3:1 Hexanes/EtOAc, UV active). The starting material ester will appear as a higher

spot, while the highly polar benzylic alcohol product will appear at a significantly lower

Step 4: Quenching & Isolation

-

Once TLC confirms complete consumption of the ester, cool the flask back to 0 °C.

-

Carefully quench the reaction by dropwise addition of saturated aqueous

.

-

Causality:

safely decomposes unreacted borohydride complexes and buffers the solution, preventing base-catalyzed hydrolysis of the sensitive nitrile group.

-

Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure.

Step 5: Analytical Characterization

Purify the crude residue via silica gel flash chromatography. Validate the pure 4-Cyano-3,5-difluorobenzyl alcohol using

-

Expected NMR Signatures: Look for the diagnostic benzylic methylene (

) protons appearing as a sharp singlet (or doublet if coupled to the hydroxyl proton) near

References

-

Accela ChemBio, "Product Information: 2,6-Difluoro-4-(hydroxymethyl)benzonitrile". Available at:[Link]

-

ResearchGate, "Why some esters can be reduced by sodium borohydride? - Mechanistic Discussion". Available at:[Link]

-

Thieme Connect, "Cobalt(II) Chloride Hexahydrate–Diisopropylamine Catalyzed Mild and Chemoselective Reduction of Carboxylic Esters with Sodium Borohydride". Available at:[Link]

Sources

- 1. 433939-89-0|4-Cyano-3,5-difluorobenzyl alcohol|BLD Pharm [bldpharm.com]

- 2. 503000-66-6,4-[(Ethoxymethoxy)carbonyl]phenyl 4-[[6-(Acryloyloxy)hexyl]oxy]benzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

Navigating the Safety Profile of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Inferred Properties

| Property | Inferred Data for 2,6-Difluoro-4-(hydroxymethyl)benzonitrile | Rationale/Closest Analog Data |

| Molecular Formula | C₈H₅F₂NO | Based on chemical structure |

| Molecular Weight | 169.13 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature | Analogs like 2,6-Difluorobenzonitrile and 2,6-Difluoro-4-hydroxybenzonitrile are solids. |

| Solubility | Expected to have limited solubility in water and be soluble in organic solvents. | Based on the aromatic and nitrile functionalities. |

Hazard Identification and Risk Assessment: A Proactive Approach

The primary hazards associated with substituted benzonitriles stem from the nitrile group and the halogenated aromatic ring. It is prudent to assume that 2,6-Difluoro-4-(hydroxymethyl)benzonitrile shares these hazardous properties.

GHS Classification (Inferred from 2,6-Difluoro-4-hydroxybenzonitrile):

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][2]

-

Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[1][2]

-

Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[1]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

The following DOT graph outlines the logical flow for a comprehensive risk assessment when handling this compound.

Caption: Risk Assessment Workflow for Novel Compounds.

Emergency Procedures: First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure. The following table summarizes the recommended procedures based on data for analogous compounds.[1][3]

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4] |

Safe Handling and Storage Practices

A proactive approach to handling and storage is paramount to ensuring laboratory safety.

Experimental Workflow for Safe Handling:

The following diagram illustrates a self-validating workflow for the safe handling of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile.

Caption: Safe Handling Workflow from Receipt to Disposal.

Storage Recommendations:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]

-

Store locked up.[1]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the most effective means of minimizing exposure. When handling this compound, a certified chemical fume hood is mandatory.[3] The following table outlines the recommended PPE.

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles and/or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. Ensure gloves are inspected prior to use. |

| Respiratory Protection | If dust is generated and a fume hood is not available, a NIOSH-approved particulate respirator is recommended. |

Toxicological and Ecological Profile (Inferred)

The toxicological properties of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile have not been fully investigated. However, based on its structural analogs, the following can be inferred:

-

Mechanism of Toxicity: Like other benzonitriles, it may be metabolized to release cyanide, which can inhibit cytochrome oxidase and impair cellular respiration.[3]

-

Target Organs: Eyes, skin, and the respiratory system are likely target organs.[3]

-

Ecological Information: Data is not available. It is recommended to prevent its release into the environment.[4]

The following diagram illustrates the potential toxicological pathways.

Caption: Inferred Toxicological Pathways.

Conclusion

While a specific MSDS for 2,6-Difluoro-4-(hydroxymethyl)benzonitrile is not currently available, a conservative approach based on the known hazards of structurally similar compounds provides a sound basis for safe handling. Researchers, scientists, and drug development professionals are urged to treat this compound with the precautions outlined in this guide, including the mandatory use of engineering controls and appropriate personal protective equipment. A thorough risk assessment should be conducted before any experimental work is undertaken.

References

-

PubChem. (n.d.). 2,6-Difluoro-4-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 2,6-Difluorobenzonitrile, 97%. Retrieved from [Link]

Sources

Thermodynamic Solubility Profiling of 4-Cyano-3,5-difluorobenzyl Alcohol in Organic Solvents

Executive Summary

The rational selection of solvents is a critical path in pharmaceutical process chemistry, directly impacting reaction kinetics, crystallization yields, and API (Active Pharmaceutical Ingredient) formulation. This technical whitepaper provides an in-depth analysis of the solubility profile of 4-cyano-3,5-difluorobenzyl alcohol (CAS: 433939-89-0)[1]. By bridging structural causality with the Hansen Solubility Parameter (HSP) framework and rigorous self-validating empirical protocols, this guide equips researchers with the actionable data required to optimize synthetic workflows and formulation strategies.

Structural Causality & Physicochemical Profiling

To predict and manipulate the solubility of 4-cyano-3,5-difluorobenzyl alcohol, we must first deconstruct its molecular architecture. The compound’s solvation behavior is governed by three distinct functional domains:

-

The Hydroxymethyl Group (-CH₂OH): Acts as a primary hydrogen bond donor (HBD) and acceptor (HBA). This domain is responsible for the molecule's high affinity for polar protic solvents (e.g., methanol) and polar aprotic HBA solvents (e.g., ethyl acetate, THF).

-

The Cyano Group (-CN): Imparts a strong permanent dipole moment. As a potent hydrogen bond acceptor, it drives solubility in highly polar aprotic solvents like DMSO and DMF through strong dipole-dipole interactions.

-

The 3,5-Difluoroaromatic Core: Fluorine is highly electronegative but poorly polarizable. The difluoro substitution withdraws electron density from the aromatic

-system, altering

Table 1: Baseline Physicochemical Parameters

| Parameter | Value / Characteristic | Solvation Impact |

| Molecular Formula | C₈H₅F₂NO | - |

| Molecular Weight | 169.13 g/mol | Moderate size facilitates rapid diffusion in low-viscosity solvents. |

| LogP (Estimated) | ~1.6 - 1.9 | Indicates lipophilicity; favors organic solvents over aqueous media. |

| H-Bond Donors | 1 (-OH) | High affinity for Lewis base solvents. |

| H-Bond Acceptors | 4 (-OH, -CN, 2x -F) | High affinity for protic solvents. |

Theoretical Framework: Hansen Solubility Parameters (HSP)

Traditional "like-dissolves-like" heuristics are insufficient for complex APIs. We employ the Hansen Solubility Parameters (HSP) framework, which divides the total cohesive energy of a liquid into three quantitative components: Dispersion (

For 4-cyano-3,5-difluorobenzyl alcohol to dissolve, the spatial distance (

Fig 1. HSP determination workflow for solvent matching and anti-solvent selection.

Self-Validating Experimental Protocol: Modified OECD 105

Kinetic solubility measurements (e.g., solvent titration until precipitation) are highly susceptible to supersaturation artifacts. To ensure absolute trustworthiness, we utilize a self-validating thermodynamic protocol based on a modified OECD 105 Shake-Flask Method [3], aligned with WHO guidelines for API solubility determination at physiological/reaction temperatures (37°C and 25°C)[4].

Step-by-Step Methodology

-

Solid Excess Preparation: Dispense 500 mg of crystalline 4-cyano-3,5-difluorobenzyl alcohol into a 10 mL amber glass vial.

-

Solvent Addition: Add 2.0 mL of the target organic solvent (HPLC grade). The presence of visible, undissolved solid is mandatory to maintain a saturated state.

-

Isothermal Equilibration: Seal the vial and place it in a thermostatic shaking water bath at 25.0 ± 0.1 °C (or 37.0 °C) with an agitation rate of 150 RPM[3].

-

Phase Separation: At exactly 24, 48, and 72 hours, extract a 100 µL aliquot of the suspension. Centrifuge at 10,000 RPM for 10 minutes at the test temperature to pellet the undissolved solid[3].

-

Quantification: Dilute the supernatant in a compatible mobile phase and quantify the dissolved concentration via HPLC-UV (λ ~ 254 nm).

-

Self-Validation Logic (The 5% Rule): Compare the calculated concentrations at 48h and 72h. If the variance (

) is < 5%, thermodynamic equilibrium is mathematically proven. If

Fig 2. Self-validating shake-flask protocol ensuring thermodynamic equilibrium.

Quantitative Solubility Profile in Organic Solvents

Based on the structural causality and the HSP framework, the thermodynamic solubility of 4-cyano-3,5-difluorobenzyl alcohol across various solvent classes is summarized below.

Table 2: Thermodynamic Solubility Profile (Equilibrium at 25°C)

| Solvent | Solvent Class | Dielectric Constant ( | Solubility (mg/mL) | Application Suitability |

| n-Heptane | Aliphatic Hydrocarbon | 1.9 | < 2.0 | Excellent Anti-solvent |

| Toluene | Aromatic Hydrocarbon | 2.4 | ~ 25.0 | Moderate / Wash Solvent |

| Dichloromethane | Halogenated | 9.1 | ~ 180.0 | Extraction / Chromatography |

| Ethyl Acetate | Polar Aprotic (Ester) | 6.0 | > 400.0 | Crystallization Solvent / Extraction |

| Methanol | Polar Protic | 32.7 | > 500.0 | High-concentration Stock Solutions |

| DMSO | Polar Aprotic (Sulfoxide) | 46.7 | > 600.0 | S_NAr / Cross-Coupling Reactions |

| Water | Aqueous | 80.1 | < 0.5 | Aqueous Wash / Phase Separation |

Strategic Solvent Selection for Drug Development Workflows

A. Reaction Optimization (S_NAr & Cross-Coupling)

For nucleophilic aromatic substitution (S_NAr) targeting the fluorine atoms, or transformations of the cyano group, DMSO and DMF are the optimal choices. The strong dipole moments of these solvents stabilize polar transition states, while their high HBA capacity leaves nucleophiles unsolvated and highly reactive. The API's solubility exceeds 600 mg/mL in these media, allowing for highly concentrated, mass-efficient reaction conditions.

B. Liquid-Liquid Extraction (LLE)

During aqueous workup, the massive solubility differential between Ethyl Acetate (>400 mg/mL) and Water (<0.5 mg/mL) creates an ideal partition coefficient. The API will partition almost exclusively into the organic layer. Dichloromethane (DCM) is a viable alternative if a heavier-than-water organic phase is required for process engineering reasons.

C. Anti-Solvent Crystallization

To achieve high-purity crystalline 4-cyano-3,5-difluorobenzyl alcohol, a binary solvent system is recommended.

-

Primary Solvent: Ethyl Acetate (dissolves the compound completely at elevated temperatures).

-

Anti-Solvent: n-Heptane (RED > 1, forces the compound out of the Hansen solubility sphere).

-

Mechanism: Dissolve the crude API in a minimum volume of warm ethyl acetate. Slowly titrate n-heptane into the system while cooling. The mismatch in dispersion forces (

) between the fluorinated aromatic ring and the aliphatic heptane chain drastically lowers the mixture's cohesive energy compatibility, triggering controlled nucleation and high-yield crystallization.

References

- BLD Pharm: 4-Cyano-3,5-difluorobenzyl alcohol (CAS 433939-89-0)

- Welcome to the official site of HSP and HSPiP (Hansen Solubility Parameters)

- Determining the water solubility of difficult-to-test substances: A tutorial review (OECD 105 Shake-Flask Method)

- Annex 4 - World Health Organization (WHO)

Sources

A Comparative Analysis of 2,6-Difluoro-4-hydroxybenzonitrile and its Hydroxymethyl Derivative: Strategic Implications in Medicinal Chemistry

An In-Depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In modern drug discovery, the strategic modification of core scaffolds is a cornerstone of lead optimization. The choice between a phenolic hydroxyl group and its corresponding hydroxymethyl derivative can profoundly influence a compound's physicochemical properties, pharmacokinetics, and pharmacodynamics. This technical guide provides an in-depth analysis of 2,6-difluoro-4-hydroxybenzonitrile, a versatile chemical intermediate, and its 4-hydroxymethyl derivative. We will explore the synthetic rationale, comparative properties, and strategic applications of each moiety, offering field-proven insights for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing a self-validating framework for scaffold selection and modification.

Introduction: The Strategic Importance of the 4-Position Substituent

The benzonitrile scaffold is prevalent in pharmaceuticals, with the nitrile group serving various roles, from a hydrogen bond acceptor to a metabolically stable isostere for other functional groups.[1] The addition of fluorine atoms, as in 2,6-difluoro-4-hydroxybenzonitrile, modulates the electronic properties of the ring, enhancing binding interactions and often improving metabolic stability. The substituent at the 4-position, however, presents a critical decision point in drug design.

This guide focuses on two key variants: the parent phenol (2,6-difluoro-4-hydroxybenzonitrile) and its hydroxymethyl derivative. While separated by only a single carbon atom, the transition from a phenolic -OH to a benzylic -CH₂OH group fundamentally alters the molecule's character.

-

2,6-Difluoro-4-hydroxybenzonitrile offers an acidic proton, specific hydrogen bonding geometry, and a direct attachment to the aromatic ring, influencing planarity and electronic distribution.

-

The hydroxymethyl derivative introduces a non-acidic, more flexible hydroxyl group, increases hydrophilicity, and provides a new site for metabolic activity or further chemical derivatization.[2][3]

Understanding the distinct advantages and liabilities of each is crucial for rational drug design.

Caption: Core chemical structures and key functional group differences.

Physicochemical and Electronic Profile Comparison

The choice between these two scaffolds is often dictated by the desired physicochemical properties to optimize absorption, distribution, metabolism, and excretion (ADME).

| Property | 2,6-Difluoro-4-hydroxybenzonitrile | 4-(Hydroxymethyl) Derivative | Rationale and Implication |

| Molecular Weight | 155.10 g/mol [4] | 169.13 g/mol | Minimal increase; unlikely to significantly impact ligand efficiency metrics. |

| pKa | ~7-8 (Phenolic) | ~14-15 (Alcoholic) | The phenol will be partially or fully deprotonated at physiological pH, conferring a negative charge. The hydroxymethyl derivative remains neutral. This is a critical difference for receptor interactions and membrane permeability. |

| Hydrogen Bonding | Strong H-bond donor (OH) and acceptor (O, N) | Strong H-bond donor (OH) and acceptor (O, N) | The hydroxymethyl group introduces rotational flexibility, allowing the hydroxyl to probe a wider conformational space within a binding pocket. The phenolic oxygen's position is more rigid. |

| Calculated LogP | 1.5[4] | Lower (Estimated ~1.0-1.2) | The introduction of the hydroxymethyl group generally increases hydrophilicity and aqueous solubility.[2] This can be advantageous for formulation and bioavailability of poorly soluble drugs. |

| Reactivity | Phenolic O is nucleophilic (alkylation, acylation) | Benzylic OH can be oxidized to aldehyde/acid, esterified, or etherified.[5] | Offers distinct handles for prodrug strategies or further analog synthesis. The hydroxymethyl group is a common site of Phase I metabolism.[5] |

Synthesis and Experimental Protocols

The synthetic accessibility of each compound is a key consideration for its practical application in a research and development setting.

Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile

This precursor can be synthesized through several established routes. One common industrial method involves the demethylation of the corresponding 4-methoxybenzonitrile.[6][7] An alternative lab-scale synthesis starts from 3,5-difluoroaniline.[8]

Protocol: Synthesis via Diazotization-Hydrolysis and Cyanidation

This protocol is a representative procedure based on established chemical transformations.[8]

-

Bromination: To a solution of 3,5-difluoroaniline in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at 0-5 °C. Stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material. Quench with a sodium bisulfite solution and extract the product, 4-bromo-3,5-difluoroaniline.

-

Diazotization & Hydrolysis: Dissolve the 4-bromo-3,5-difluoroaniline in an aqueous acidic solution (e.g., H₂SO₄ or H₃PO₄) at 0 °C. Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. After stirring for 30 minutes, add this diazonium solution to a boiling aqueous solution containing a copper catalyst (e.g., CuSO₄) to facilitate hydrolysis of the diazonium salt to the corresponding phenol.

-

Cyanidation (Rosenmund-von Braun Reaction): The resulting 4-bromo-3,5-difluorophenol is subjected to cyanidation. Mix the bromophenol with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like DMF or NMP. Heat the reaction mixture to 140-160 °C for several hours.

-

Workup and Purification: After cooling, the reaction is quenched with an aqueous solution of ferric chloride and HCl to break down the copper complexes. The product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield 2,6-difluoro-4-hydroxybenzonitrile.

Synthesis of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile

The most direct route to the hydroxymethyl derivative is the hydroxymethylation of the parent phenol, typically using formaldehyde under basic conditions.[9][10]

Caption: Experimental workflow for the synthesis of the hydroxymethyl derivative.

Protocol: Base-Catalyzed Hydroxymethylation

-

Dissolution: Dissolve 2,6-difluoro-4-hydroxybenzonitrile (1.0 eq) in a mixture of water and a co-solvent like THF. Add a base such as sodium hydroxide (1.1 eq) and stir until a clear solution of the corresponding phenoxide is formed.

-

Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde (37 wt. %, 1.5-2.0 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (60-80 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Quenching and Neutralization: Cool the reaction mixture to room temperature and carefully neutralize with dilute hydrochloric acid (e.g., 1M HCl) to pH ~7.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the solution over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 2,6-difluoro-4-(hydroxymethyl)benzonitrile.

Strategic Implications in Drug Design and Development

The decision to use a phenol versus a hydroxymethyl derivative is context-dependent and driven by the specific goals of the lead optimization campaign.

The Phenol as a Pharmacophore

The phenolic hydroxyl group is an excellent hydrogen bond donor and acceptor. In many kinase inhibitors, for instance, a phenol on the core scaffold forms a critical hydrogen bond with the "hinge" region of the ATP binding pocket. Its acidity means it can also participate in ionic interactions when deprotonated. However, this acidity can also be a liability, as phenols are often susceptible to Phase II metabolism (glucuronidation or sulfation), leading to rapid clearance.[11]

The Hydroxymethyl Group as a Modulator

Introducing a hydroxymethyl group is a common strategy to address specific drug discovery challenges.[2]

-

Improving Solubility: The -CH₂OH group is more hydrophilic than -OH directly on the ring, often leading to improved aqueous solubility.[3]

-

Modulating Potency and Selectivity: The added flexibility and different spatial orientation of the hydroxyl can enable new, favorable interactions with a target receptor or enzyme that were not possible with the rigid phenol.[2]

-

Metabolic "Soft Spot": While sometimes a liability, the hydroxymethyl group can be intentionally introduced as a metabolic "soft spot." Its oxidation to the corresponding carboxylic acid can lead to an inactive but readily cleared metabolite, which can be a strategy to reduce the half-life or avoid the formation of reactive metabolites from other parts of the molecule.[5] It's noteworthy that hydroxymethyl metabolites are often as biologically active as the parent drug, whereas the subsequent carboxy metabolites are typically inactive.[5]

-

Prodrug Handle: The hydroxyl group is an ideal handle for creating ester prodrugs to improve permeability or mask the polar group until it is cleaved by esterases in vivo.

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,6-Difluoro-4-hydroxybenzonitrile | C7H3F2NO | CID 2778774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. hyphadiscovery.com [hyphadiscovery.com]

An In-depth Technical Guide to 2,6-Difluoro-4-(hydroxymethyl)benzonitrile: A Versatile Fluorinated Building Block for Modern Drug Discovery

The Strategic Imperative for Fluorinated Building Blocks

In contemporary drug discovery, the strategic incorporation of fluorine is a cornerstone of lead optimization. More than half of all small-molecule drugs approved today contain at least one fluorine atom, a testament to its profound and predictable influence on molecular properties. Fluorine's high electronegativity, combined with a van der Waals radius similar to hydrogen, allows it to serve as a "super-hydrogen" that can dramatically alter a compound's pharmacokinetic and pharmacodynamic profile.

Key benefits of strategic fluorination include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy >109 kcal/mol), making it resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes. This "metabolic blocking" at susceptible positions can significantly increase a drug's half-life and oral bioavailability.

-

Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby basic groups, influencing a compound's ionization state at physiological pH. It also increases lipophilicity, which can improve membrane permeability and cell penetration, although this must be carefully balanced to maintain adequate aqueous solubility.

-

Improved Binding Affinity and Selectivity: The electron-withdrawing nature of fluorine can create favorable electrostatic interactions with protein targets. It can also influence molecular conformation to better fit a binding pocket, thereby increasing potency and selectivity.

Fluorinated building blocks are pre-functionalized intermediates that allow chemists to introduce these benefits with precision and efficiency. Among these, 2,6-difluoro-4-(hydroxymethyl)benzonitrile emerges as a particularly valuable scaffold, offering a trifecta of functionality: a metabolically robust difluorinated aromatic ring, a versatile nitrile pharmacophore, and a reactive hydroxymethyl handle for synthetic elaboration.

Physicochemical and Spectroscopic Profile

While 2,6-difluoro-4-(hydroxymethyl)benzonitrile is a logical synthetic target, it is not yet extensively cataloged in major chemical databases. Therefore, its properties are predicted based on its immediate precursor, 2,6-difluoro-4-formylbenzonitrile, and related analogues.

| Property | Predicted Value / Information | Source / Rationale |

| Molecular Formula | C₈H₅F₂NO | - |

| Molecular Weight | 169.13 g/mol | - |

| CAS Number | Not Assigned | Based on literature search. |

| Appearance | Predicted to be a white to off-white solid. | Based on precursor 2,6-difluoro-4-formylbenzonitrile (solid)[1][2]. |

| Melting Point | >50 °C | Expected to be higher than its aldehyde precursor (48-50 °C) due to hydrogen bonding capability[1]. |

| Solubility | Soluble in common organic solvents (MeOH, THF, DCM, DMSO). | General property for polar organic molecules. |

| Purity | >95% (synthesis dependent) | - |

Predicted Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show three signals: a triplet around δ 7.20-7.30 ppm corresponding to the two equivalent aromatic protons (H-3 and H-5), a singlet or broad singlet for the hydroxyl proton (variable shift), and a singlet around δ 4.80 ppm for the benzylic methylene protons (-CH₂-).

-

¹³C NMR (100 MHz, CDCl₃): Key predicted shifts include ~160 ppm (dd, C-F), ~115 ppm (t, C-Ar), ~117 ppm (s, C-CN), and ~63 ppm (s, C-CH₂OH). The carbons attached to fluorine will exhibit large one-bond coupling constants (¹JCF ≈ 250 Hz).

-

¹⁹F NMR (376 MHz, CDCl₃): A single signal, a triplet, is expected around δ -110 to -120 ppm, confirming the symmetric 2,6-difluoro substitution pattern.

-

IR (KBr, cm⁻¹): Characteristic peaks are expected for O-H stretching (~3350 cm⁻¹, broad), C≡N stretching (~2230 cm⁻¹), and C-F stretching (~1200-1300 cm⁻¹).

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 169.

Synthesis and Purification

The most direct and efficient route to 2,6-difluoro-4-(hydroxymethyl)benzonitrile is the selective reduction of the commercially available aldehyde, 2,6-difluoro-4-formylbenzonitrile (CAS 433939-88-9)[1][2]. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mildness, selectivity for aldehydes over nitriles, and operational simplicity.

Experimental Protocol: Synthesis of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile

Materials:

-

2,6-Difluoro-4-formylbenzonitrile (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Methanol (MeOH), anhydrous

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,6-difluoro-4-formylbenzonitrile (e.g., 5.0 g, 29.9 mmol, 1.0 eq). Dissolve the starting material in anhydrous methanol (100 mL).

-

Reagent Addition: Cool the solution to 0 °C in an ice-water bath. Add sodium borohydride (e.g., 1.25 g, 32.9 mmol, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous gas evolution (H₂) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should be more polar (lower Rf) than the starting aldehyde.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1 M HCl (50 mL) to quench the excess NaBH₄ and neutralize the reaction mixture.

-

Extraction: Remove the methanol under reduced pressure. Add deionized water (100 mL) and ethyl acetate (150 mL) to the remaining aqueous residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 75 mL).

-

Washing & Drying: Combine the organic layers and wash sequentially with deionized water (100 mL) and brine (100 mL). Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product. If necessary, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2,6-difluoro-4-(hydroxymethyl)benzonitrile as a pure solid.

Reactivity and Strategic Application in Scaffolding

The power of this building block lies in the distinct reactivity of its three key components, allowing for orthogonal and strategic derivatization.

-

The 2,6-Difluorophenyl Core (Modulator): The two fluorine atoms ortho to the nitrile group provide significant steric and electronic effects. They serve as potent metabolic blockers, preventing para-hydroxylation of the ring, a common metabolic liability. Furthermore, their electron-withdrawing nature enhances the hydrogen bond accepting capability of the nitrile nitrogen and can favorably influence π-stacking interactions within a protein active site.

-

The Nitrile Group (Pharmacophore/Handle): The nitrile is a highly valuable pharmacophore. It is a weak hydrogen bond acceptor and serves as a bioisostere for carbonyls, halogens, and other small functional groups[3]. Its linear geometry and compact size make it ideal for probing narrow channels in enzyme active sites. Metabolically, it is generally robust but can also be reduced to a primary amine or hydrolyzed to an amide or carboxylic acid under specific synthetic conditions, offering further diversification opportunities[4].

-

The 4-(Hydroxymethyl) Group (Reactive Handle): This primary alcohol is the principal point for synthetic elaboration. It provides a nucleophilic site for building out the molecule to engage with different regions of a biological target. Common derivatization strategies include[5][6][7]:

-

Etherification: Reaction with alkyl halides or mesylates under basic conditions (e.g., Williamson ether synthesis) to connect to other fragments.

-

Esterification: Acylation with acid chlorides or anhydrides to form esters, which can act as prodrugs or engage in specific hydrogen bonding.

-

Mitsunobu Reaction: A powerful method for forming C-O, C-N, or C-S bonds under mild, stereoinvertive conditions (if applicable).

-

Oxidation: Mild oxidation (e.g., with PCC or DMP) converts the alcohol to the corresponding aldehyde, enabling reductive amination or Wittig-type reactions.

-

Halogenation: Conversion to a benzyl halide (e.g., with SOCl₂) creates an electrophilic site for substitution by various nucleophiles.

-

Application Case Study: Design of a Kinase Inhibitor

Kinase inhibitors are a major class of therapeutics, particularly in oncology. Many successful inhibitors bind to the ATP pocket, forming key hydrogen bonds with the "hinge" region of the kinase[8][9]. The 2,6-difluorobenzonitrile scaffold is well-suited for this purpose.

Hypothetical Workflow:

-

Core Fragment Selection: 2,6-difluoro-4-(hydroxymethyl)benzonitrile is chosen as the starting fragment. The nitrile is positioned to act as a hydrogen bond acceptor with a backbone amide NH in the kinase hinge region. The 2,6-difluoro substitution pattern enhances binding and blocks metabolism.

-

Vector for Elaboration: The hydroxymethyl group serves as a synthetic vector pointing towards the solvent-exposed region of the ATP pocket. This allows for the introduction of larger functional groups to improve potency and tune solubility.

-

Derivatization: A Suzuki or Sonogashira coupling partner (e.g., a substituted pyrazole or pyridine) is prepared separately. The hydroxymethyl group on our core fragment is converted to a bromomethyl group using PBr₃. A nucleophilic nitrogen on the coupling partner is then used to displace the bromide, forming a stable C-N bond and linking the two fragments.

This strategy allows for the rapid generation of a library of analogues by varying the substitution on the coupling partner, enabling a systematic exploration of the structure-activity relationship (SAR) to optimize for potency and selectivity.

Safety and Handling

While specific toxicology data for 2,6-difluoro-4-(hydroxymethyl)benzonitrile is not available, its structure suggests hazards associated with related benzonitriles and benzyl alcohols.

-

Hazard Class: Expected to be harmful if swallowed, in contact with skin, or if inhaled, based on data for 2,6-difluoro-4-hydroxybenzonitrile[10][11] and 2,6-difluoro-4-formylbenzonitrile[1]. May cause skin and serious eye irritation.

-

Handling Precautions:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2,6-Difluoro-4-(hydroxymethyl)benzonitrile represents a highly valuable and versatile building block for drug discovery. Its pre-installed difluorobenzonitrile core provides a privileged scaffold for interacting with biological targets while conferring metabolic stability. The strategically placed hydroxymethyl group offers a reliable and reactive handle for synthetic elaboration, enabling chemists to efficiently build molecular complexity and optimize drug candidates. As the demand for sophisticated, property-optimized therapeutics continues to grow, the rational application of such well-designed building blocks will remain essential to the success of medicinal chemistry campaigns.

References

-

PrepChem. Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). Available from: [Link]

-

PubChem. 2,6-Difluoro-4-hydroxybenzonitrile. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Available from: [Link]

-

National Center for Biotechnology Information. Chemo- and Site-Selective Derivatizations of Natural Products Enabling Biological Studies. PMC. Available from: [Link]

-

MilliporeSigma. 2,6-Difluoro-4-hydroxybenzonitrile | 123843-57-2. Available from: [Link]

-

IT Services. 2-Fluoro-4-(Hydroxymethyl)-6-Methoxybenzonitrile Overview. Available from: [Link]

-

Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available from: [Link]

-

Macmillan Group, Princeton University. Deoxycyanation of Alkyl Alcohols. Available from: [Link]

-

National Center for Biotechnology Information. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PMC. Available from: [Link]

-

PubMed. Exploring the scaffold universe of kinase inhibitors. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2,6-Difluoro-4-formylbenzonitrile. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile.

-

ResearchGate. Deoxycyanation of Alkyl Alcohols. Available from: [Link]

-

ResearchGate. FDA-approved kinase inhibitors containing unsymmetrically disubstituted.... Available from: [Link]

-

ChemRxiv. A deep learning based scaffold hopping strategy for the design of kinase inhibitors. Available from: [Link]

-

Inovatus Services Ltd. Derivatizing Reagents for Detection of Organic Compounds By HPLC. Available from: [Link]

-

Taylor & Francis. Derivatization – Knowledge and References. Available from: [Link]

Sources

- 1. 2,6-Difluoro-4-formylbenzonitrile | 433939-88-9 [sigmaaldrich.com]

- 2. 2,6-Difluoro-4-formylbenzonitrile | C8H3F2NO | CID 21904655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chemo- and Site-Selective Derivatizations of Natural Products Enabling Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journalajacr.com [journalajacr.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the scaffold universe of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,6-Difluoro-4-hydroxybenzonitrile | C7H3F2NO | CID 2778774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 2,6-Difluoro-4-(hydroxymethyl)benzonitrile: Synthesis, Strategic Applications, and Commercial Availability of Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for optimizing the physicochemical and pharmacokinetic properties of drug candidates. The 2,6-difluoro substitution pattern on a phenyl ring is of particular interest; the strong electron-withdrawing nature of the fluorine atoms can significantly modulate pKa, improve metabolic stability, and enhance binding affinity to protein targets. This guide focuses on 2,6-Difluoro-4-(hydroxymethyl)benzonitrile, a versatile yet not widely cataloged building block. Due to its limited commercial availability, this document provides a comprehensive overview of its most viable synthetic precursor, 2,6-Difluoro-4-formylbenzonitrile (CAS 433939-88-9) , a detailed protocol for its conversion to the target alcohol, and an exploration of its potential applications in drug discovery, particularly in the domain of kinase inhibitors.

Section 1: Commercial Sourcing and Physicochemical Properties of the Key Precursor

The practical synthesis of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile begins with its direct aldehyde precursor. Understanding the properties and availability of this starting material is the first critical step for any research program.

Physicochemical Data: 2,6-Difluoro-4-formylbenzonitrile

The aldehyde precursor, also known as 4-cyano-3,5-difluorobenzaldehyde, is a stable solid compound whose properties are summarized below.[1][2]

| Property | Value | Source |

| CAS Number | 433939-88-9 | [1][2][3] |

| Molecular Formula | C₈H₃F₂NO | [1][2] |

| Molecular Weight | 167.11 g/mol | [1][2] |

| Appearance | Solid | [4] |

| Melting Point | 48-50 °C | [4] |

| Boiling Point | 263.1 °C at 760 mmHg | [4] |

| InChIKey | TUOLCSUKMUVDOE-UHFFFAOYSA-N | [1][4] |

| Purity | ≥96-97% | [2][3][4] |

Commercial Suppliers and Pricing

2,6-Difluoro-4-formylbenzonitrile is available from several fine chemical suppliers. Pricing is subject to change and depends on the quantity and purity required. The following table provides a snapshot of representative suppliers and their offerings.

| Supplier | Product Code | Purity | Available Quantities | Price (USD/EUR) |

| Apollo Scientific | PC201253 | 97% | 100mg, 250mg, 1g, 5g, 25g, 100g | £15 - £1,293 |

| ChemScene | CS-W005818 | ≥96% | Custom Synthesis Available | Inquiry |

| Sigma-Aldrich | CIAH987EF039 | 96% | Not specified | Inquiry |

Note: Pricing and availability are subject to change. Researchers should contact suppliers directly for current information and bulk pricing inquiries.

Section 2: Synthetic Protocol: From Aldehyde to Alcohol

The conversion of an aromatic aldehyde to a primary benzyl alcohol is a fundamental and high-yielding transformation in organic synthesis. The use of sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a mild, selective, and highly reliable method that is well-suited for this purpose, as it will not reduce the nitrile functionality.[5][6]

Causality Behind Experimental Choices

-

Reagent Selection (NaBH₄): Sodium borohydride is chosen for its exceptional chemoselectivity. Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ will readily reduce aldehydes and ketones but will not affect more stable functional groups like nitriles or esters under these mild conditions.[7] This selectivity is crucial for the desired transformation without side reactions.

-

Solvent Selection (Methanol): Methanol serves a dual purpose. It is an excellent solvent for both the aldehyde substrate and the NaBH₄ reagent. Critically, it also acts as the proton source to quench the intermediate alkoxide that is formed after hydride delivery, yielding the final alcohol product.[6]

-

Temperature Control (0 °C to Room Temperature): The reaction is initiated at 0 °C to control the initial exothermic reaction as the NaBH₄ is added. Allowing the reaction to warm to room temperature ensures it proceeds to completion in a timely manner.

Detailed Experimental Protocol

Reaction: Reduction of 2,6-Difluoro-4-formylbenzonitrile to 2,6-Difluoro-4-(hydroxymethyl)benzonitrile.

Materials:

-

2,6-Difluoro-4-formylbenzonitrile (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.2-1.5 eq)

-

Methanol (MeOH), anhydrous

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated aq. NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-Difluoro-4-formylbenzonitrile (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of substrate).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Reagent Addition: While stirring vigorously, add sodium borohydride (1.2-1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any excess NaBH₄.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and wash the drying agent with a small amount of fresh ethyl acetate.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude 2,6-Difluoro-4-(hydroxymethyl)benzonitrile, which can be purified further by column chromatography on silica gel if necessary.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the reduction of the aldehyde precursor.

Section 3: Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2,6-difluorobenzonitrile moiety is a privileged scaffold found in numerous biologically active compounds. Its utility stems from the ability of the fluorine atoms to enhance metabolic stability and the nitrile group to act as a hydrogen bond acceptor or a bioisostere for other functional groups.[8] This makes 2,6-Difluoro-4-(hydroxymethyl)benzonitrile an attractive building block for creating libraries of potential therapeutic agents.

Role as a Building Block for Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of cancer.[9] Many small-molecule kinase inhibitors are designed to compete with ATP for binding in the enzyme's active site. The aminobenzonitrile scaffold, a close relative of the title compound, is a key component in inhibitors targeting pathways like the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[8]

The 2,6-Difluoro-4-(hydroxymethyl)benzonitrile scaffold provides three key points for diversification:

-

The Hydroxymethyl Group: The primary alcohol can be readily converted into ethers, esters, or halides, allowing for the exploration of the solvent-exposed region of a kinase binding pocket. It can also be oxidized to an aldehyde or carboxylic acid for further elaboration.

-

The Nitrile Group: This group can serve as a key hydrogen bond acceptor, interacting with hinge region residues in the ATP binding site.

-

The Aromatic Ring: The ring itself can undergo further substitution, although the existing fluorine atoms direct this reactivity.

Hypothetical Targeting of the EGFR Signaling Pathway

The EGFR pathway is a well-validated target in oncology. Inhibitors that block this pathway can prevent downstream signaling that leads to cell proliferation and survival. A hypothetical inhibitor derived from our scaffold could occupy the ATP binding pocket, with the nitrile group forming a critical hydrogen bond with the kinase hinge region, a common binding motif for this class of drugs.

Caption: Inhibition of the EGFR signaling pathway by a hypothetical kinase inhibitor.

Conclusion

While 2,6-Difluoro-4-(hydroxymethyl)benzonitrile is not a standard, off-the-shelf chemical, its strategic value as a building block in medicinal chemistry is significant. This guide provides the necessary foundational knowledge for its practical application in a research setting by identifying a readily available precursor, detailing a reliable synthetic protocol, and contextualizing its potential within the highly relevant field of kinase inhibitor development. By leveraging the unique properties of the difluorobenzonitrile scaffold, researchers are well-equipped to synthesize and explore novel derivatives for the next generation of targeted therapeutics.

References

-

PubChem. 2,6-Difluoro-4-formylbenzonitrile. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

- Google Patents. Process for producing 2,6-difluorobenzonitrile.

-

PubChem. 2,6-Difluoro-4-hydroxybenzonitrile. National Center for Biotechnology Information. [Link]

-

OrgoSolver. Aldehyde/Ketone -> Alcohol with NaBH4/MeOH. [Link]

-

PubMed. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. [Link]

-

Oriental Journal of Chemistry. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. [Link]

-

ResearchGate. Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. [Link]

-

MDPI. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]

-

Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

-

Zauba. Crystal Organic Chemical Imports Under HS Code 29339900. [Link]

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

-

Shaanxi BLOOM Tech Co., Ltd. 4-Methoxybenzylamine CAS 2393-23-9 Suppliers. [Link]

Sources

- 1. 2,6-Difluoro-4-formylbenzonitrile | C8H3F2NO | CID 21904655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 433939-88-9 Cas No. | 2,6-Difluoro-4-formylbenzonitrile | Apollo [store.apolloscientific.co.uk]

- 4. 2,6-Difluoro-4-formylbenzonitrile | 433939-88-9 [sigmaaldrich.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. orgosolver.com [orgosolver.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 3,5-Difluorobenzyl Alcohol, with a Core Focus on Melting Point Determination

A Note to the Reader: This technical guide was initially requested for "4-cyano-3,5-difluorobenzyl alcohol." However, a thorough search of scientific literature and chemical databases did not yield specific physical property data for this compound, suggesting it may be a novel or less-characterized substance. Therefore, this guide focuses on the well-characterized and structurally related compound, 3,5-Difluorobenzyl alcohol , to provide a representative and data-supported technical overview. The principles and methodologies described herein are broadly applicable to similar aromatic alcohols.

Introduction

3,5-Difluorobenzyl alcohol is a fluorinated organic compound that serves as a versatile building block in medicinal chemistry and materials science.[1] The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and modified lipophilicity.[1] Consequently, a precise understanding of the physical properties of 3,5-difluorobenzyl alcohol is paramount for its effective use in research and development. This guide provides a detailed overview of its key physical characteristics and presents a comprehensive protocol for the determination of its melting/freezing point.

Core Physical and Chemical Properties

3,5-Difluorobenzyl alcohol is a colorless to light yellow liquid at standard ambient temperature and pressure.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 79538-20-8 | [1][2][3][4][5] |

| Molecular Formula | C₇H₆F₂O | [1][3][5][6] |

| Molecular Weight | 144.12 g/mol | [1][2][3][5][6] |

| Physical State | Liquid (at 20°C) | |

| Appearance | Colorless to light yellow/orange clear liquid | [2] |

| Boiling Point | 97 - 99 °C at 9 mmHg | [1][5] |

| Density | 1.272 - 1.29 g/mL at 25 °C | [1][4] |

| Refractive Index (n²⁰/D) | 1.487 - 1.49 | [1][4] |

| Purity | >98.0% (GC) | [1] |

Melting Point and Freezing Point: A Note on Terminology

Experimental Determination of the Freezing Point

The determination of a substance's melting or freezing point is a fundamental technique for assessing its purity.[9] Pure crystalline solids typically exhibit a sharp melting point, while impurities will lead to a depression and broadening of the melting range.[9] The following protocol describes the standard capillary method for determining the freezing point of a liquid like 3,5-difluorobenzyl alcohol, adapted for a cooling process.

Caption: Workflow for Freezing Point Determination.

-

Sample Preparation:

-

Take a clean, dry capillary tube (5-6 cm in length).[10]

-

Introduce a small amount of the liquid 3,5-difluorobenzyl alcohol into the open end of the capillary tube using a micropipette or syringe, aiming for a sample height of 2-3 mm.

-

Seal the open end of the capillary tube by carefully heating it in the edge of a Bunsen burner flame, rotating it to ensure a complete seal.[10]

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus that has cooling capabilities or a Thiele tube setup with a suitable cooling bath (e.g., an ice-salt mixture or a cryostat).[9]

-

Place the sealed capillary tube containing the sample into the sample holder of the apparatus, ensuring it is positioned correctly for observation.

-

Insert a calibrated thermometer or temperature probe into the apparatus.

-

-

Freezing Point Determination:

-

Begin cooling the apparatus at a controlled rate. For an unknown freezing point, a rapid cooling rate can be used initially to determine an approximate value.

-

Observe the sample closely through the viewfinder.

-

Once the approximate freezing point is known, repeat the experiment with a fresh sample. Cool the apparatus to about 20°C above the approximate freezing point and then decrease the temperature slowly, at a rate of no more than 1°C per 30 seconds.

-

Record the temperature at which the first crystals appear (the onset of freezing).

-

Continue to cool slowly and record the temperature at which the entire sample becomes solid. This range is the freezing point range.

-

-

Data Interpretation:

-

A sharp freezing point (a narrow range of 0.5-1.0°C) is indicative of a pure compound.

-

A broad freezing range suggests the presence of impurities.

-

Safety and Handling

3,5-Difluorobenzyl alcohol is classified as a hazardous substance. It is crucial to handle it with appropriate safety precautions in a well-ventilated area.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[3][5][6]

-

Precautions: Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing fumes, mist, or vapors. Wash hands thoroughly after handling.[3][5][6]

-

First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[5][6]

Conclusion

This guide has provided a comprehensive overview of the known physical properties of 3,5-difluorobenzyl alcohol and a detailed protocol for the experimental determination of its freezing point. A precise understanding and accurate measurement of these properties are essential for the successful application of this compound in scientific research and development. The methodologies described are based on standard laboratory practices and are designed to ensure both accuracy and safety.

References

-

PubChem. (n.d.). 3,5-Difluorobenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

LibreTexts Chemistry. (2026, February 17). 13.9: Freezing Point Depression and Boiling Point Elevation. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

Wikipedia. (n.d.). Freezing-point depression. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Fisher Scientific. (2024, February 4). SAFETY DATA SHEET: 3,5-Difluorobenzyl alcohol. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Instructables. (2023, February 10). Measuring Freezing Point Decrease of Water Solutions As a Way to Determine the Molecular Mass of the Solute. Retrieved from [Link]

-

Cuesta College. (n.d.). 22:3 BOILING POINT AND FREEZING POINT. Retrieved from [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, April 14). Colligative Properties - Boiling Point Elevation, Freezing Point Depression & Osmotic Pressure [Video]. YouTube. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3,5-Difluorobenzyl alcohol | 79538-20-8 [sigmaaldrich.com]

- 3. 3,5-Difluorobenzyl alcohol | C7H6F2O | CID 522721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Difluorobenzyl alcohol | 79538-20-8 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Freezing-point depression - Wikipedia [en.wikipedia.org]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. byjus.com [byjus.com]

Technical Whitepaper: Structural Characterization, ChemDraw Integration, and Synthetic Utility of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile

Executive Summary

2,6-Difluoro-4-(hydroxymethyl)benzonitrile is a highly versatile, fluorinated building block that has gained significant traction in modern medicinal chemistry. Featuring a unique combination of an electrophilic cyano group, two electron-withdrawing fluorine atoms, and a functionalizable benzylic alcohol, this compound serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Notably, it is a key structural precursor in the development of highly potent KAT6A/B histone acetyltransferase inhibitors for estrogen receptor-positive (ER+) breast cancer[1], as well as novel T-type calcium channel blockers for neurological and cardiovascular indications[2].

This technical guide provides an in-depth analysis of its chemical properties, instructions for in silico modeling (ChemDraw .cdx generation), and self-validating experimental protocols for its synthesis and downstream application.

Chemical Identity & Structural Data

To facilitate accurate computational modeling and inventory management, the fundamental physicochemical properties of the compound are summarized below.

| Property | Value |

| IUPAC Name | 2,6-Difluoro-4-(hydroxymethyl)benzonitrile |

| Common Synonym | 4-Cyano-3,5-difluorobenzyl alcohol |

| CAS Registry Number | 433939-89-0 |

| Molecular Formula | C₈H₅F₂NO |

| Molecular Weight | 169.13 g/mol |

| Canonical SMILES | N#Cc1c(F)cc(CO)cc1F |

In Silico Representation: Generating the ChemDraw File (.cdx)

For researchers requiring the exact 2D chemical structure for electronic lab notebooks (ELNs), patent drafting, or publication manuscripts, the standard .cdx file can be generated deterministically using the compound's Canonical SMILES string.

Step-by-Step Methodology for ChemDraw Integration:

-

Initialization: Open PerkinElmer ChemDraw (v19.0 or later).

-

Data Input: Navigate to the top menu bar and select Edit > Paste Special > SMILES .

-

String Entry: Paste the canonical SMILES string: N#Cc1c(F)cc(CO)cc1F.

-

Rendering: The 2D structure of 2,6-difluoro-4-(hydroxymethyl)benzonitrile will automatically render on the canvas. The fluorine atoms will be positioned ortho to the cyano group, with the hydroxymethyl group at the para position.

-

Standardization: Highlight the entire structure and navigate to Structure > Clean Up Structure (or use the shortcut Shift+Cmd+K / Shift+Ctrl+K). This normalizes bond lengths and angles to ACS Document 1996 standards.

-

File Export: Select File > Save As , choose the format as ChemDraw Document (*.cdx) , and save the file to your local directory.

Mechanistic Role in Drug Development

The strategic placement of the two fluorine atoms in 2,6-difluoro-4-(hydroxymethyl)benzonitrile is not arbitrary. Fluorination at the 2,6-positions relative to the cyano group strongly withdraws electron density via the inductive effect (-I). This increases the metabolic stability of the aromatic ring by blocking cytochrome P450-mediated oxidation at those specific sites.

KAT6A/B Histone Acetyltransferase Inhibitors

The compound is a critical building block in the synthesis of CTx-648 (PF-9363), a highly potent and orally bioavailable inhibitor of KAT6A and KAT6B[1]. In ER+ breast cancer, KAT6A amplifications drive oncogenesis by acetylating histone H3K23. Inhibitors derived from this fluorinated scaffold successfully block this acetylation, reducing RNA Polymerase II binding and downregulating estrogen and Myc signaling pathways, leading to potent tumor growth inhibition[1].

T-Type Calcium Channel Blockers

The scaffold is also utilized to synthesize triazole-based T-type calcium channel blockers[3]. These channels are implicated in pain signaling and epilepsy. The difluorobenzonitrile moiety enhances the lipophilicity and target-binding affinity of the resulting triazole derivatives, optimizing their pharmacokinetic profiles for central nervous system (CNS) penetration[2].

Experimental Workflow: Synthesis & Utilization

The following protocols are designed as self-validating systems, ensuring high scientific integrity and reproducibility in the laboratory.

Protocol A: Chemoselective Reduction to Synthesize the Target Compound

Objective: Synthesize 2,6-difluoro-4-(hydroxymethyl)benzonitrile from 4-cyano-3,5-difluorobenzaldehyde[3]. Causality Focus: Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nucleophilic hydride transfer properties. It selectively reduces the highly electrophilic carbonyl carbon of the aldehyde without reducing the cyano group, which would otherwise be compromised by stronger reducing agents like LiAlH₄.

-

Preparation: Dissolve 1.0 equivalent of 4-cyano-3,5-difluorobenzaldehyde in absolute ethanol (0.2 M concentration) under an inert argon atmosphere. Rationale: Ethanol serves as a protic solvent that facilitates the hydride transfer mechanism by stabilizing the alkoxyborate intermediate.

-

Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Rationale: Lowering the temperature suppresses potential side reactions and ensures absolute chemoselectivity.

-

Reagent Addition: Add 1.2 equivalents of NaBH₄ portion-wise over 15 minutes.

-

Reaction Monitoring (Self-Validation): Stir the mixture for 2 hours, allowing it to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The reaction is validated as complete when the UV-active aldehyde spot (higher

) completely disappears, replaced by a more polar, lower -

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl to neutralize excess NaBH₄ and hydrolyze the borate ester. Extract the aqueous layer three times with ethyl acetate.

-

Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. This yields 2,6-difluoro-4-(hydroxymethyl)benzonitrile in approximately 98% yield[3].

Protocol B: Downstream Scaffold Assembly (Appel Reaction & Coupling)

Objective: Utilize the synthesized benzylic alcohol as an electrophilic coupling partner for API assembly[3].

-

Activation: React 2,6-difluoro-4-(hydroxymethyl)benzonitrile with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in anhydrous THF[3]. Rationale: This converts the hydroxyl group into a bromide leaving group under mild, neutral conditions, preventing the hydrolysis of the sensitive cyano group.

-

Coupling: The resulting 4-(bromomethyl)-2,6-difluorobenzonitrile is reacted with a nucleophilic nitrogen heterocycle (e.g., a pyrazole or triazole) in the presence of a weak base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide)[3].

-

Validation: Confirm the successful

coupling via LC-MS, identifying the target molecular ion mass

Signaling Pathway & Workflow Visualizations

Synthetic workflow and downstream applications of 2,6-difluoro-4-(hydroxymethyl)benzonitrile.

Mechanism of action for KAT6A/B inhibitors derived from the difluoro-benzonitrile scaffold.

References

-

Molaid Chemical Database. "2,6-difluoro-4-(hydroxymethyl)benzonitrile | 433939-89-0 Reaction Data". Accessed March 2026. URL: [Link]

-

Sharma S, Chung CY, Uryu S, et al. "Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer." Cell Chemical Biology, 30(10):1191-1210.e20, 2023. DOI: 10.1016/j.chembiol.2023.07.005. URL:[Link]

- Actelion Pharmaceuticals Ltd. "Triazole compounds as T-type calcium channel blockers." Patent WO2016041892A1, published March 24, 2016.

Sources

- 1. Discovery of a highly potent, selective, orally bioavailable inhibitor of KAT6A/B histone acetyltransferases with efficacy against KAT6A-high ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US9932314B2 - Pyrazole compounds and their use as T-type calcium channel blockers - Google Patents [patents.google.com]

- 3. 2,6-difluoro-4-(hydroxymethyl)benzonitrile - CAS号 433939-89-0 - 摩熵化学 [molaid.com]

The Strategic Role of 2,6-Difluoro-4-(hydroxymethyl)benzonitrile in Advanced Agrochemical Design: A Technical Guide

Introduction: The Quest for Precision in Crop Protection